molecular formula C22H19NO B14215549 6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile CAS No. 823236-47-1

6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile

Cat. No.: B14215549
CAS No.: 823236-47-1
M. Wt: 313.4 g/mol
InChI Key: HCPZRLLRXRUBGX-UHFFFAOYSA-N
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Description

6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile is an organic compound with a complex structure that includes a naphthalene ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,2-dimethoxy-4-(1-propenyl)-: This compound has a similar structure but lacks the nitrile group.

    2-(2-(3-(2-(7-chloro-2-quinolinyl)-ethenylphenyl)-3-hydroxypropyl)phenyl)-2-propanol: Another compound with a similar core structure but different functional groups.

Uniqueness

6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

823236-47-1

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

6-[2-(3-propan-2-yloxyphenyl)ethenyl]naphthalene-2-carbonitrile

InChI

InChI=1S/C22H19NO/c1-16(2)24-22-5-3-4-17(14-22)6-7-18-8-10-21-13-19(15-23)9-11-20(21)12-18/h3-14,16H,1-2H3

InChI Key

HCPZRLLRXRUBGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C=CC2=CC3=C(C=C2)C=C(C=C3)C#N

Origin of Product

United States

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